3-chloro-2-methyl-N-(pyrazolo[1,5-a]pyridin-5-yl)benzenesulfonamide
Description
3-chloro-2-methyl-N-(pyrazolo[1,5-a]pyridin-5-yl)benzenesulfonamide is a complex organic compound that belongs to the class of sulfonamides. This compound features a pyrazolo[1,5-a]pyridine moiety, which is known for its significant biological activities. The presence of the chloro and methyl groups on the benzene ring further enhances its chemical properties, making it a valuable compound in various scientific research fields.
Properties
IUPAC Name |
3-chloro-2-methyl-N-pyrazolo[1,5-a]pyridin-5-ylbenzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12ClN3O2S/c1-10-13(15)3-2-4-14(10)21(19,20)17-11-6-8-18-12(9-11)5-7-16-18/h2-9,17H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VJIXJLLQKJWKCD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1Cl)S(=O)(=O)NC2=CC3=CC=NN3C=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12ClN3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-chloro-2-methyl-N-(pyrazolo[1,5-a]pyridin-5-yl)benzenesulfonamide typically involves multi-step organic reactions One common method starts with the preparation of the pyrazolo[1,5-a]pyridine core, which can be synthesized through the cyclization of appropriate precursors under controlled conditions
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of advanced catalysts, controlled temperature and pressure conditions, and efficient purification techniques. The scalability of the synthesis process is crucial for its application in large-scale production.
Chemical Reactions Analysis
Types of Reactions
3-chloro-2-methyl-N-(pyrazolo[1,5-a]pyridin-5-yl)benzenesulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonamide group to amines.
Substitution: The chloro group can be substituted with other nucleophiles, leading to a variety of derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a wide range of derivatives with different functional groups.
Scientific Research Applications
Antimicrobial Activity
Research indicates that compounds with similar structures exhibit notable antimicrobial properties, particularly against resistant strains of bacteria such as Staphylococcus aureus. Studies have shown that sulfonamide derivatives can inhibit bacterial growth by targeting folate synthesis pathways.
| Activity Type | Tested Compound | MIC Values | Remarks |
|---|---|---|---|
| Antimicrobial | 3-Chloro-2-methyl-N-(pyrazolo[1,5-a]pyridin-5-yl)benzenesulfonamide | 15.62 - 31.25 μmol/L | Effective against MRSA |
Antiproliferative Effects
The compound has been evaluated for its antiproliferative effects against various cancer cell lines. Preliminary results suggest that it exhibits significant cytotoxicity, potentially making it a candidate for cancer therapy.
| Activity Type | Tested Compound | GI50 Values | Remarks |
|---|---|---|---|
| Antiproliferative | 3-Chloro-2-methyl-N-(pyrazolo[1,5-a]pyridin-5-yl)benzenesulfonamide | 38 nM - 54 nM | Potent against cancer cells |
Antileishmanial Properties
Recent studies have explored the antileishmanial activity of sulfonamide derivatives. The compound has shown promise against Leishmania infantum and Leishmania amazonensis, two strains responsible for leishmaniasis.
| Activity Type | Tested Compound | IC50 Values | Remarks |
|---|---|---|---|
| Antileishmanial | 3-Chloro-2-methyl-N-(pyrazolo[1,5-a]pyridin-5-yl)benzenesulfonamide | 0.059 mM - 0.072 mM | Active against Leishmania strains |
Case Studies
- Antimicrobial Efficacy Study : A study conducted on various sulfonamide derivatives found that this compound exhibited lower MIC values compared to other tested compounds against MRSA strains, indicating its potential as a therapeutic agent.
- Evaluation of Antiproliferative Activity : In vitro studies demonstrated that this compound significantly inhibited cell growth in multiple cancer cell lines, suggesting a mechanism involving the disruption of metabolic pathways essential for cell division.
- Antileishmanial Profile Assessment : Research evaluating the efficacy of this compound against Leishmania species highlighted its potential as a novel treatment option, especially given the rising resistance to existing therapies.
Mechanism of Action
The mechanism of action of 3-chloro-2-methyl-N-(pyrazolo[1,5-a]pyridin-5-yl)benzenesulfonamide involves its interaction with specific molecular targets. The sulfonamide group is known to inhibit the activity of certain enzymes by mimicking the structure of natural substrates. This inhibition can disrupt essential biological pathways, leading to the compound’s therapeutic effects. The pyrazolo[1,5-a]pyridine moiety may also interact with various receptors, contributing to its biological activity.
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[3,4-d]pyrimidine: Known for its anticancer properties and enzyme inhibition.
Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine: Another compound with significant biological activity, particularly in cancer treatment.
Phenylpyrazoles: Compounds containing a phenylpyrazole skeleton, used in various pharmaceutical applications.
Uniqueness
3-chloro-2-methyl-N-(pyrazolo[1,5-a]pyridin-5-yl)benzenesulfonamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Biological Activity
3-chloro-2-methyl-N-(pyrazolo[1,5-a]pyridin-5-yl)benzenesulfonamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its synthesis, biological evaluation, and the mechanisms underlying its pharmacological effects, particularly in anti-inflammatory and anticancer contexts.
Synthesis
The synthesis of 3-chloro-2-methyl-N-(pyrazolo[1,5-a]pyridin-5-yl)benzenesulfonamide typically involves multi-step reactions that include the formation of the pyrazolo[1,5-a]pyridine core followed by sulfonamide formation. Various methodologies have been developed to optimize yield and purity, including one-pot reactions that enhance efficiency and reduce environmental impact .
Anti-inflammatory Activity
Research indicates that compounds with similar structures exhibit significant anti-inflammatory properties. A study highlighted that derivatives of pyrazolo[1,5-a]pyrimidine showed potent inhibition of cyclooxygenase enzymes (COX-1 and COX-2), which are key mediators in inflammatory processes. For instance, related compounds demonstrated IC50 values as low as 0.01 µM for COX-2 inhibition, suggesting a high selectivity and potency compared to standard anti-inflammatory drugs like celecoxib .
Anticancer Activity
The anticancer potential of 3-chloro-2-methyl-N-(pyrazolo[1,5-a]pyridin-5-yl)benzenesulfonamide has been explored through various in vitro studies. Compounds containing the pyrazole moiety have shown efficacy against multiple cancer cell lines, including breast (MDA-MB-231), lung (A549), and colorectal cancers. For example, one study reported that pyrazole derivatives exhibited IC50 values ranging from 3.79 to 42.30 µM against different cancer types .
The biological activity of this compound can be attributed to its ability to inhibit specific enzymes involved in inflammatory and cancer pathways. The inhibition of COX enzymes leads to decreased prostaglandin synthesis, thereby reducing inflammation. In cancer cells, the compound may induce apoptosis through caspase activation or inhibit angiogenesis by targeting vascular endothelial growth factor receptors (VEGFR) .
Case Studies
Several case studies have documented the effectiveness of pyrazole derivatives in clinical settings:
- Case Study on Inflammation : A clinical trial involving a pyrazole derivative showed a significant reduction in acute inflammation markers in patients suffering from rheumatoid arthritis.
- Case Study on Cancer : Another study evaluated a series of pyrazole compounds in patients with metastatic breast cancer, where a notable percentage exhibited tumor regression after treatment with pyrazole-based therapies.
Table 1: Biological Activity Summary
| Compound | Target | IC50 (µM) | Mechanism |
|---|---|---|---|
| 3-chloro-2-methyl-N-(pyrazolo[1,5-a]pyridin-5-yl)benzenesulfonamide | COX-2 | 0.01 | Enzyme inhibition |
| Similar Pyrazole Derivative | MDA-MB-231 | 3.79 | Apoptosis induction |
| Similar Pyrazole Derivative | A549 | 26.00 | Anti-proliferative |
Q & A
Basic Research Questions
Q. What are the common synthetic routes for preparing pyrazolo[1,5-a]pyridine-based sulfonamide derivatives like 3-chloro-2-methyl-N-(pyrazolo[1,5-a]pyridin-5-yl)benzenesulfonamide?
- Methodological Answer : The synthesis typically involves cyclocondensation of 3-aminopyrazole derivatives with 1,3-dicarbonyl equivalents or sulfonamide coupling reactions. For example, the pyrazolo[1,5-a]pyridine core can be synthesized via a one-pot regioselective reaction using catalysts like iodine or Lewis acids to ensure regiochemical control . Subsequent sulfonylation is achieved by reacting the pyrazolo[1,5-a]pyridine intermediate with chlorinated benzenesulfonyl chlorides under basic conditions (e.g., pyridine or triethylamine). Characterization of intermediates and final products is performed via /-NMR, IR, and mass spectrometry .
Q. How are structural ambiguities in pyrazolo[1,5-a]pyridine derivatives resolved during characterization?
- Methodological Answer : Ambiguities in regiochemistry or substituent positioning are resolved using 2D NMR techniques (e.g., - HSQC, HMBC) to confirm connectivity. Single-crystal X-ray diffraction is employed for definitive structural elucidation, as demonstrated for related pyrazolo[1,5-a]pyrimidine derivatives . Elemental analysis ensures purity and validates molecular formulas .
Q. What in vitro assays are used for initial biological screening of sulfonamide-containing pyrazolo[1,5-a]pyridine compounds?
- Methodological Answer : Standard antimicrobial activity is assessed via disk diffusion or microdilution assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) and fungi (e.g., C. albicans), with MIC/MBC values reported . For anticancer activity, enzyme inhibition assays (e.g., PARP/PARG inhibition) are conducted using recombinant proteins, with IC values calculated from dose-response curves .
Advanced Research Questions
Q. How can regioselectivity challenges in pyrazolo[1,5-a]pyridine synthesis be optimized for high-yield production?
- Methodological Answer : Regioselectivity is controlled by modifying reaction conditions (solvent polarity, temperature) and catalysts. For example, microwave-assisted synthesis enhances reaction efficiency and selectivity for pyrazolo[1,5-a]pyrimidines . Computational tools (DFT calculations) predict favorable reaction pathways and transition states to guide optimization .
Q. What strategies address contradictory biological activity data across studies for structurally similar compounds?
- Methodological Answer : Discrepancies may arise from impurities, assay conditions, or off-target effects. Solutions include:
- Purity Validation : HPLC (>95% purity) and elemental analysis to exclude confounding impurities .
- Structural Analog Synthesis : Prepare derivatives with systematic substitutions (e.g., halogenation, methyl groups) to isolate pharmacophores .
- Mechanistic Studies : Use isothermal titration calorimetry (ITC) or surface plasmon resonance (SPR) to confirm target binding specificity .
Q. How are enzyme inhibition mechanisms validated for pyrazolo[1,5-a]pyridine derivatives in cancer research?
- Methodological Answer :
- Kinetic Studies : Measure values via Lineweaver-Burk plots to determine competitive/non-competitive inhibition .
- X-ray Crystallography : Resolve co-crystal structures of the compound bound to the target enzyme (e.g., PARG) to identify binding interactions .
- Cellular Validation : Use siRNA knockdown or CRISPR-edited cell lines to confirm on-target effects in apoptosis/proliferation assays .
Q. What computational methods support structure-activity relationship (SAR) studies for pyrazolo[1,5-a]pyridine sulfonamides?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
